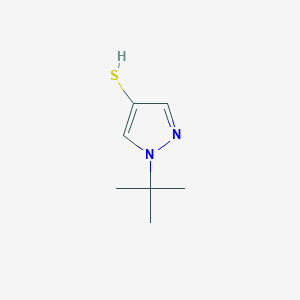
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Substitution Reaction: The ethanamine group is introduced via a substitution reaction, where the indazole core reacts with an appropriate ethanamine derivative under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalyst Selection: Use of efficient catalysts to promote the formation of the indazole core.
Reaction Optimization: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The ethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the ethanamine moiety.
科学的研究の応用
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.
作用機序
The mechanism of action of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
類似化合物との比較
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the ethanamine group.
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride: This compound has a methyl group at the 6-position of the indazole ring.
Uniqueness: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with molecular targets and pathways can lead to unique biological effects, making it a valuable compound for research and drug development.
特性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
2-(1H-indazol-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-6-11-12-9(8)5-7;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
InChIキー |
ZPSOQOGDTWPGJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CCN)NN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)






![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)

